

ACVA thermal stability vs other azo initiators

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Compound Focus: 4,4'-Azobis(4-cyanovaleric acid)

CAS No.: 2638-94-0

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Thermal Properties and Kinetic Parameters

The table below summarizes key thermal and kinetic parameters for ACVA and other common azo initiators, which determine their handling safety and application suitability.

Initiator	10-hour Half-life Temperature (°C)	Decomposition Point (°C)	Apparent Activation Energy, Ea (kJ mol ⁻¹)	Heat of Decomposition (J g ⁻¹)
ACVA	68 [1]	106–110 [1]	91 [2]	4706 [2]
AIBN	65 [1]	100–103 [1]	Information missing	Information missing
ADVN	52 [1]	97–99 [1]	Information missing	Information missing
ACHN	87 [1]	138–143 [1]	Information missing	Information missing

Key Comparison Insights:

- ACVA's Lower Activation Energy:** With an Ea of 91 kJ mol⁻¹, ACVA decomposes more readily than some other azo compounds, indicating higher thermal hazard potential [2].
- Substantial Heat Release:** ACVA's decomposition releases 4706 J g⁻¹, significantly higher than other common azo initiators, posing a greater risk of thermal runaway accidents [2].

Experimental Methods for Thermal Analysis

The data in the comparison table were generated using standardized thermal analysis techniques.

- **Thermogravimetric Analysis (TGA):** Measures mass change as a function of temperature/time to determine decomposition stages and temperatures [2].
- **Differential Scanning Calorimetry (DSC):** Measures heat flow differences between sample and reference, quantifying enthalpy changes (exothermic/endothemic) during decomposition [2].
- **Kinetic Analysis: Apparent activation energy (Ea)** calculated using the **Kissinger-Akahira-Sunose (KAS)** model-free isoconversional method [2].
- **Decomposition Product Identification: TGA-FTIR (Fourier Transform Infrared Spectroscopy)** combination technology identifies gaseous products released during each decomposition stage [2].

Thermal Hazards and Decomposition

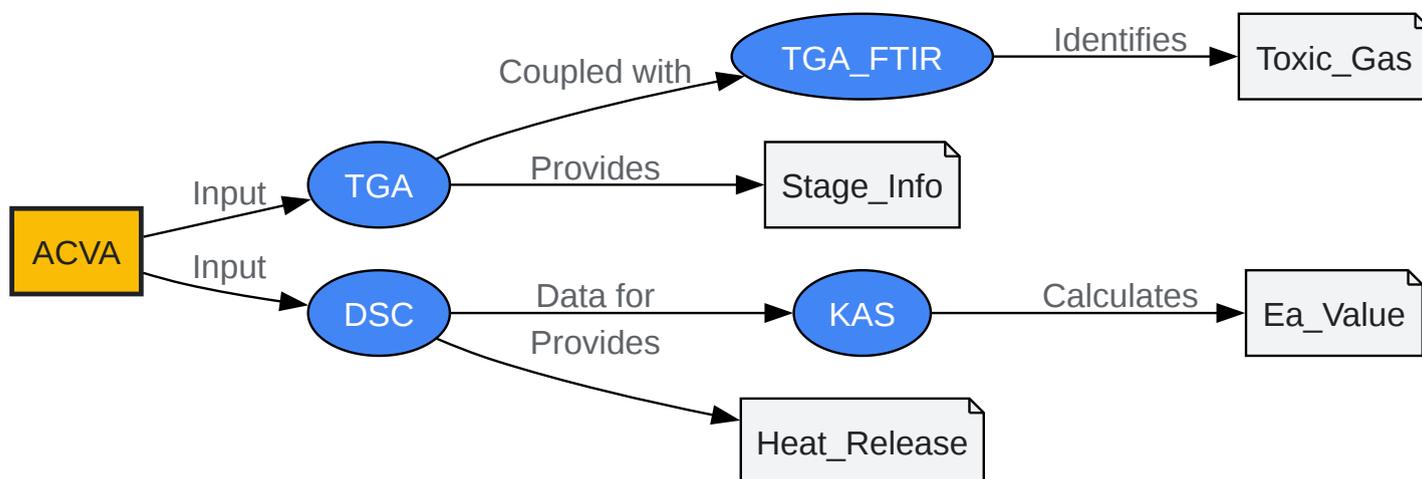
Understanding ACVA's decomposition behavior is crucial for risk assessment.

- **Complex Decomposition Process:** ACVA undergoes a four-stage mass loss with heat release concentrated in the first and final stages [2].
- **Toxic Decomposition Products:** Pyrolysis generates toxic gases including **hydrogen cyanide (HCN)** and **methane (CH₄)**, requiring strict safety controls [2].

Practical Application and Handling Guide

This section translates experimental data into practical recommendations for researchers.

- **Solubility Profile:** ACVA is soluble in polar aprotic solvents like DMSO (84.5 g/100g) and DMF (48.2 g/100g), but practically insoluble in hydrocarbons and water (when neutral) [1].
- **Polymerization Applications:** ACVA is a water-soluble initiator often used for acrylic acid, acrylamide, and other water-soluble monomers [1].
- **Safety and Storage Classifications:** Classified as a **Deleterious Substance** in Japan and a **Nonhazardous material** under the Japanese Fire Service Act [1].



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Experimental Workflow for ACVA Thermal Analysis

Conclusion and Summary

- **Thermal Hazard:** ACVA has **lowest activation energy (91 kJ/mol)** and **highest heat release (4706 J/g)** among common azo initiators, requiring careful thermal management [2].
- **Key Applications:** Its water solubility when ionized makes it particularly valuable for polymerizing acrylic acid, acrylamide, and other monomers in aqueous systems [1].
- **Safety Priority:** Strict temperature control is essential during handling and storage due to ACVA's high decomposition heat and toxic gas generation [2].

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